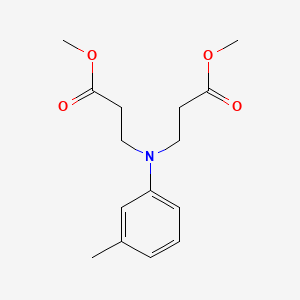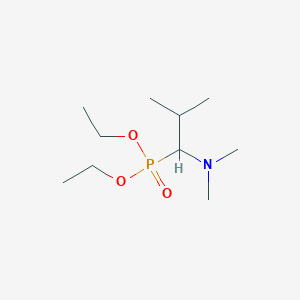![molecular formula C6H5NO2S B13798019 5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one CAS No. 95502-26-4](/img/structure/B13798019.png)
5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) is a heterocyclic compound that features a unique fusion of thiopyrano and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones with thiourea in acetonitrile has been reported . The α-keto bromination of the starting material followed by condensation with thiourea is a key step in this synthesis.
Industrial Production Methods
Industrial production of 5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) involves its interaction with specific molecular targets. For instance, it has been shown to inhibit heat shock protein 90 (HSP90), which plays a crucial role in the stability and function of several oncogenic proteins . The compound binds to the active site of HSP90, disrupting its function and leading to the degradation of client proteins.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: An electron-rich azole with an oxygen atom next to the nitrogen.
Thiazole: A core structural motif present in a wide range of natural products and medicinal compounds.
Pyranothiazole: A related compound with a similar fused ring structure.
Uniqueness
5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) is unique due to its specific fusion of thiopyrano and isoxazole rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
95502-26-4 |
|---|---|
Molecular Formula |
C6H5NO2S |
Molecular Weight |
155.18 g/mol |
IUPAC Name |
7H-thiopyrano[4,3-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C6H5NO2S/c8-5-2-10-3-6-4(5)1-7-9-6/h1H,2-3H2 |
InChI Key |
MVEFELQDJZMBII-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=NO2)C(=O)CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
![Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)


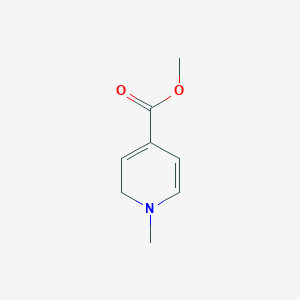
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)
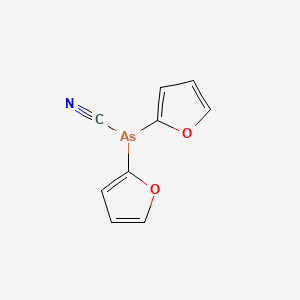

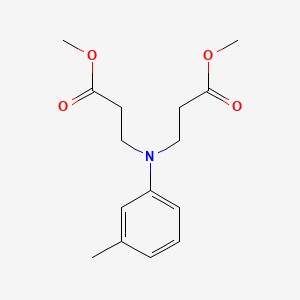
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
